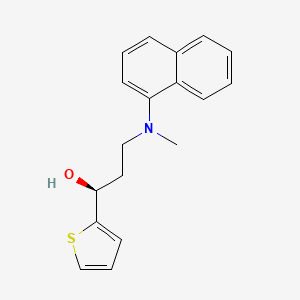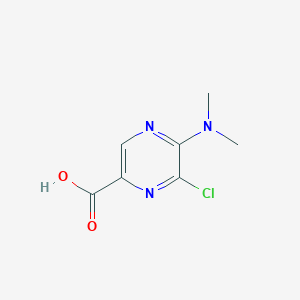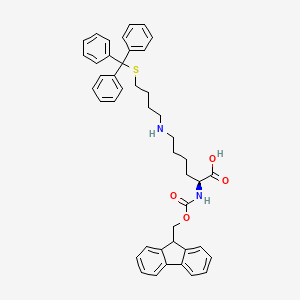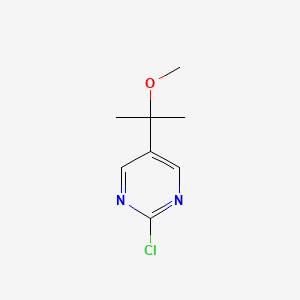![molecular formula C13H9BF3NO B13845588 2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is a compound that features a unique structure incorporating both boron and nitrogen atoms within a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This step is crucial for forming the desired ring structure without over-addition products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would likely include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the boron-nitrogen bond.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boron-oxygen compounds, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol exerts its effects involves the interaction of its boron-nitrogen bond with other molecules. The Lewis acidity of the boron center allows it to interact with silicon-containing single bonds, activating them for subsequent reactions . This interaction can lead to the formation of new compounds with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)-6,7-dihydro-5H-benzo[c]imidazo[1,2-a]azepine-9-carboxylate
- 2-Trifluoromethyl benzimidazoles
Uniqueness
2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol is unique due to its incorporation of both boron and nitrogen within a fused ring system, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C13H9BF3NO |
|---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
6-hydroxy-2-(trifluoromethyl)-5H-benzo[c][1,2]benzazaborinine |
InChI |
InChI=1S/C13H9BF3NO/c15-13(16,17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14(19)18-12/h1-7,18-19H |
InChI Key |
JIHNQWMHZZSFCR-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C3=C(N1)C=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
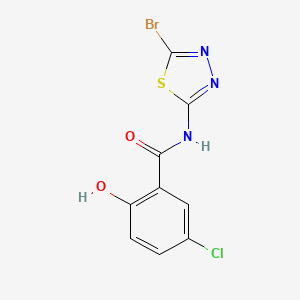
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
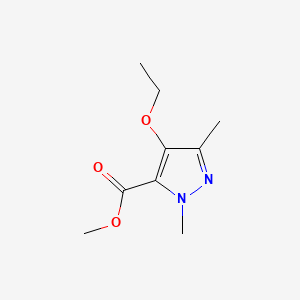
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
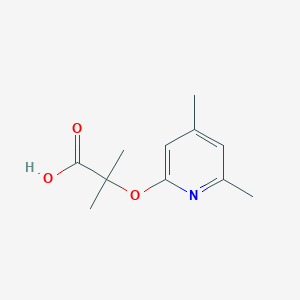
![Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
